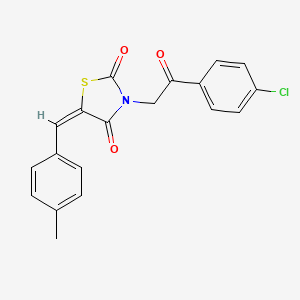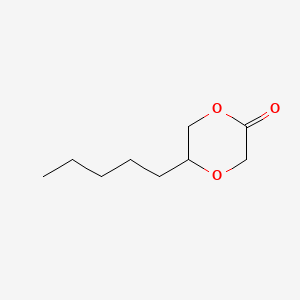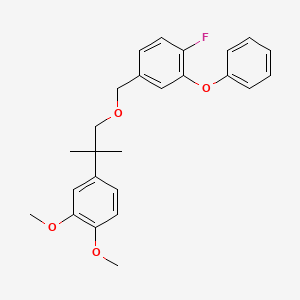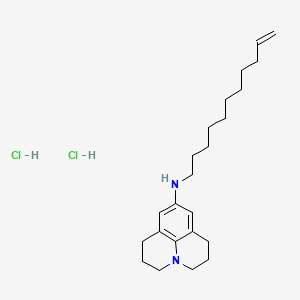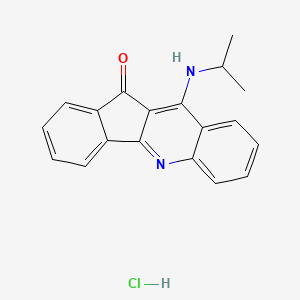
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- is a chemical compound with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol It is known for its unique spirocyclic structure, which includes a spiro-oxirane ring fused to a benzoyl group
Preparation Methods
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate spirocyclic ketone and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- can be compared with other similar compounds, such as:
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-3,9-diene: This compound shares the spirocyclic structure but differs in the substitution pattern, leading to different chemical properties and applications.
1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl-:
1-Oxaspiro[4.5]dec-3-en-2-one, 6-isopropyl-9-methyl-: This compound has a similar core structure but with different functional groups, resulting in unique chemical behavior.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 3-methyl-4-(4-methylbenzoyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86560-11-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-methyl-4-(4-methylbenzoyl)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C18H20O3/c1-12-6-8-14(9-7-12)16(19)15-13(2)17(20)21-18(15)10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
XQBZIAXHWIZAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=O)OC23CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


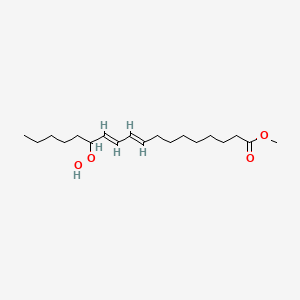

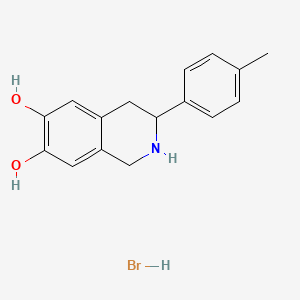
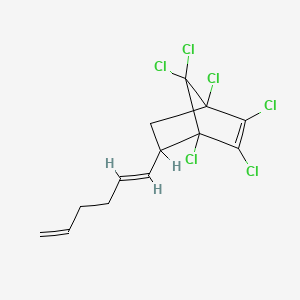

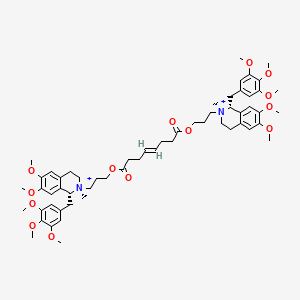
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

